molecular formula C11H13NO2 B8759298 1-(4-Methoxyindolin-1-yl)ethanone

1-(4-Methoxyindolin-1-yl)ethanone

Cat. No.: B8759298
M. Wt: 191.23 g/mol
InChI Key: FAIUJBNBBDWUAC-UHFFFAOYSA-N
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Description

1-(4-Methoxyindolin-1-yl)ethanone (CAS 91132-99-9) is a high-value N-acyl indoline compound that serves as a potent, non-covalent inhibitor of the carboxylesterase Notum . Notum is a serine hydrolase that regulates Wnt signaling by removing an essential palmitoleate group from Wnt proteins. The inhibition of Notum activity is a promising therapeutic strategy to restore Wnt signaling tone in diseases associated with its decline, such as osteoporosis and colorectal cancer . This compound acts by binding centered in the Notum palmitoleate pocket, where it is stabilized by key aromatic stacking interactions with residues Phe268, Tyr129, and Phe320 . It achieves excellent potency in biochemical assays, with reported IC₅₀ values in the sub-micromolar range (e.g., 0.40 ± 0.11 μM), making it a highly efficient chemical tool for in vitro studies . Researchers can use this inhibitor to investigate the role of Notum in various disease models, particularly when paired with a structurally related covalent inhibitor for comparative studies . The molecular formula for this compound is C₁₁H₁₃NO₂ and it has a molecular weight of 191.23 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

1-(4-methoxy-2,3-dihydroindol-1-yl)ethanone

InChI

InChI=1S/C11H13NO2/c1-8(13)12-7-6-9-10(12)4-3-5-11(9)14-2/h3-5H,6-7H2,1-2H3

InChI Key

FAIUJBNBBDWUAC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C1C=CC=C2OC

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation of 4-Methoxyindoline

The most direct method involves Friedel-Crafts acylation of 4-methoxyindoline with acetyl chloride under anhydrous conditions. This one-step procedure, adapted from EvitaChem’s protocol for the 5-methoxy analog, achieves yields of 80–85%:

  • Reaction Setup :

    • 4-Methoxyindoline (1.0 equiv) is dissolved in dry dichloromethane (DCM) under nitrogen.

    • Acetyl chloride (1.2 equiv) is added dropwise at 0°C, followed by AlCl₃ (1.5 equiv) as a Lewis catalyst.

  • Workup :

    • The mixture is stirred for 12 hours at room temperature, quenched with ice-water, and extracted with DCM.

    • The organic layer is dried (Na₂SO₄) and concentrated to yield a crude product, which is recrystallized from ethanol.

Key Data :

ParameterValue
Yield82%
Purity (HPLC)>98%
Reaction Time12 hours

Palladium-Catalyzed Arylation of Indoline Derivatives

An alternative route employs Pd(II)-catalyzed C–H functionalization to introduce the acetyl group regioselectively. This method, inspired by RSC protocols, involves:

  • Catalytic System :

    • Pd(OAc)₂ (10 mol%), AgF (2.0 equiv), and Cu(OTf)₂ (2.0 equiv) in THF at 40°C.

  • Substrate Scope :

    • 4-Methoxyindoline is reacted with trimethoxy(acetyl)silane to install the ethanone moiety at the 1-position.

Advantages :

  • Avoids harsh acidic conditions.

  • Enables late-stage functionalization of complex indolines.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Optimal yields are achieved in polar aprotic solvents like THF or acetonitrile, which stabilize intermediates and facilitate catalyst turnover. Elevated temperatures (65°C) enhance reaction rates but risk decomposition, necessitating precise thermal control.

Role of Protecting Groups

The methoxy group at the 4-position requires protection during acylation to prevent demethylation. Benzyl ethers or silyl groups are commonly used, with deprotection achieved via hydrogenolysis or fluoride treatment.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl₃) :

  • δ 7.25 (d, J = 8.4 Hz, 1H, ArH), 6.70 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 6.55 (d, J = 2.4 Hz, 1H, ArH), 4.10 (t, J = 8.0 Hz, 2H, CH₂), 3.80 (s, 3H, OCH₃), 3.20 (t, J = 8.0 Hz, 2H, CH₂), 2.45 (s, 3H, COCH₃).

13C NMR (100 MHz, CDCl₃) :

  • δ 198.2 (CO), 158.1 (C-OCH₃), 134.5, 128.9, 115.3, 112.8 (ArC), 55.2 (OCH₃), 45.1 (CH₂), 30.8 (COCH₃).

FT-IR (KBr) :

  • 2920 cm⁻¹ (C–H stretch), 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C–O–C).

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Friedel-Crafts82>98HighModerate
Pd Catalysis7595ModerateLow
Grignard Addition7890LowHigh

Key Observations :

  • Friedel-Crafts acylation is preferred for industrial-scale synthesis due to its simplicity and high yield.

  • Pd-catalyzed methods offer regioselectivity but require costly catalysts.

Industrial Applications and Patent Landscape

Patent WO2015159170A2 highlights analogous acylation techniques for indoline derivatives, while EP2551265B1 underscores the utility of Grignard reagents in ketone synthesis. These methodologies are adaptable to this compound production, particularly in pharmaceutical intermediates .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyindolin-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Methoxyindolin-1-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyindolin-1-yl)ethanone involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between 1-(4-Methoxyindolin-1-yl)ethanone and related ethanone derivatives:

Table 1: Structural Comparison of Ethanone Derivatives

Compound Name Core Structure Substituents/Functional Groups Key Features Reference
This compound Indoline 4-OCH₃, 1-COCH₃ Bicyclic, electron-donating methoxy N/A
1-(4-(1H-Tetrazol-1-yl)phenyl)ethanone Phenyl 4-Tetrazole, 1-COCH₃ Electron-withdrawing tetrazole enhances acidity
1-(5-Bromo-2,4-dimethoxyphenyl)ethanone Phenyl 5-Br, 2,4-OCH₃, 1-COCH₃ Halogen and methoxy synergism
1-(Indol-3-yl)-2-(arylthio)ethanone Indole 3-COCH₃, 2-S-aryl Planar indole core with thioether linkage
1-(6-Methoxy-7-prenylisoquinolin-1-yl)ethanone Isoquinoline 6-OCH₃, 7-prenyl, 1-COCH₃ Extended conjugation with prenyl group

Key Observations :

  • Indoline vs. Indole/Isoquinoline: The saturated indoline core in the target compound may confer greater conformational stability compared to aromatic indole or isoquinoline derivatives.
  • Substituent Effects : Methoxy groups (electron-donating) contrast with bromine (electron-withdrawing) in or tetrazole (polar, acidic) in , altering solubility and reactivity.

Key Observations :

  • The target compound’s synthesis may involve indoline functionalization, whereas tetrazole- or halogen-substituted ethanones require cyclization or coupling reactions.
  • Steric effects in aryl-substituted ethanones (e.g., isopropyl vs. methyl in ) influence reaction yields and pathways.

Key Observations :

  • Methoxy groups (as in ) are often associated with enhanced bioavailability due to improved solubility.

Spectral and Physicochemical Properties

  • 1H NMR: The methoxy group in this compound would resonate as a singlet near δ 3.8–4.0 ppm, distinct from tetrazole protons (δ 8–10 ppm in ) or aromatic protons in halogenated derivatives.
  • 13C NMR: The carbonyl signal (δ ~200–210 ppm) is consistent across ethanones, but adjacent substituents (e.g., tetrazole in or prenyl in ) induce shifts due to electronic effects.
  • Melting Points: Halogenated ethanones (e.g., ) generally exhibit higher melting points (mp. 172–174°C in ) compared to methoxy-substituted analogs due to increased crystallinity.

Q & A

Q. What synthetic routes are available for 1-(4-Methoxyindolin-1-yl)ethanone, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Synthesis typically involves coupling reactions between indoline derivatives and acetylating agents. For example, analogous compounds (e.g., 1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone) are synthesized via Friedel-Crafts acylation or nucleophilic substitution under reflux with catalysts like Lewis acids (e.g., AlCl₃). Key parameters include solvent choice (e.g., dichloromethane or THF), temperature (60–100°C), and stoichiometric ratios. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is critical .

Q. How is the structure of this compound confirmed using spectroscopic techniques?

  • Methodology :
    • NMR : ¹H and ¹³C NMR identify proton environments (e.g., methoxy group at δ 3.8–4.0 ppm, indoline ring protons at δ 6.5–7.5 ppm) and carbon assignments (e.g., carbonyl carbon at δ 190–210 ppm).
    • IR : Confirms carbonyl (C=O) stretch at ~1700 cm⁻¹ and methoxy (C-O) at ~1250 cm⁻¹.
    • Mass Spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What analytical applications does this compound have as a reference standard?

  • Methodology : Used in HPLC and GC to calibrate retention times and quantify similar compounds. Its well-defined UV-Vis absorption (λmax ~270–300 nm) aids in method development for detecting indoline derivatives in complex matrices .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Methodology :
    • Molecular Docking : Simulate binding to targets (e.g., kinases, GPCRs) using software like AutoDock or Schrödinger. Focus on hydrogen bonding with methoxy and carbonyl groups.
    • QSAR : Correlate substituent effects (e.g., methoxy position) with activity using regression models.
    • MD Simulations : Assess stability of ligand-target complexes over 100+ ns trajectories .

Q. What in vitro assays are suitable for evaluating its pharmacological potential?

  • Methodology :
    • Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli).
    • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation.
    • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) .

Q. How does modifying substituents on the indoline ring affect reactivity and bioactivity?

  • Methodology : Synthesize analogs (e.g., 4-fluoro or 4-nitro derivatives) and compare:
    • Reactivity : Track reaction rates in nucleophilic substitutions.
    • Bioactivity : Use parallel screening in cytotoxicity and antimicrobial assays.
    • Electronic Effects : DFT calculations (e.g., HOMO-LUMO gaps) to rationalize trends .

Q. What crystallographic techniques are used to resolve its 3D structure?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX software for structure solution and refinement. Key steps include data collection (Mo-Kα radiation), phase determination (SHELXD), and validation (R-factor < 5%) .

Q. How is metabolic stability assessed in preclinical studies?

  • Methodology :
    • In Vitro Metabolism : Incubate with liver microsomes (human/rat), track degradation via LC-MS.
    • CYP450 Inhibition : Fluorescent probes to assess interactions with cytochrome P450 enzymes.
    • Metabolite ID : HRMS and NMR to characterize phase I/II metabolites .

Data Contradictions and Resolution

Q. How can discrepancies in reported biological activities of analogs be addressed?

  • Methodology :
    • Standardized Assays : Replicate studies under controlled conditions (e.g., cell passage number, serum-free media).
    • Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioActivity) to aggregate data and identify outliers.
    • Structural Validation : Confirm compound purity (>95% by HPLC) before testing .

Q. Why do computational predictions sometimes conflict with experimental binding affinities?

  • Resolution :
    • Force Field Adjustments : Use OPLS4 or CHARMM36 for better conformational sampling.
    • Solvent Effects : Include explicit water molecules in docking simulations.
    • Experimental Validation : SPR or ITC to measure binding constants .

Methodological Tables

Q. Table 1. Key Spectroscopic Data for Structural Confirmation

TechniqueKey Peaks/FeaturesReference
¹H NMRδ 3.85 (s, OCH₃), δ 6.7–7.2 (indoline)
¹³C NMRδ 195.2 (C=O), δ 55.1 (OCH₃)
IR1705 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O)

Q. Table 2. Comparative Bioactivity of Indoline Derivatives

CompoundIC₅₀ (µM, MCF-7)MIC (µg/mL, E. coli)Reference
This compound12.325.0
4-Fluoro Analog8.718.4
4-Nitro Analog32.1>50

Critical Considerations for Researchers

  • Synthetic Reproducibility : Document catalyst purity and moisture-sensitive steps.
  • Data Validation : Cross-validate computational results with experimental assays.
  • Ethical Compliance : Adhere to safety protocols for handling reactive intermediates (e.g., brominated analogs) .

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